PNP Inhibition Potency: 5'-Deoxy-5'-iodo-9-deazainosine Achieves an 11.1-Fold Lower Ki Than 9-Deazainosine in the Same Human Erythrocyte Assay
In a direct head-to-head comparison performed in the same study, 5'-deoxy-5'-iodo-9-deazainosine inhibited human erythrocytic PNP with a Ki of 1.8 × 10⁻⁷ M (180 nM), whereas the parent compound 9-deazainosine exhibited a Ki of 20 × 10⁻⁷ M (2,000 nM), representing an 11.1-fold improvement in binding affinity [1]. Both compounds were tested as competitive inhibitors under identical experimental conditions using human erythrocyte lysates with inosine as the variable substrate and phosphate at a fixed saturating concentration [1]. The structural modification—specifically the replacement of the 5'-hydroxyl with an iodine atom and the 5'-deoxy modification—accounts for this enhanced potency [1].
| Evidence Dimension | Competitive inhibition constant (Ki) for human erythrocytic purine nucleoside phosphorylase |
|---|---|
| Target Compound Data | Ki = 1.8 × 10⁻⁷ M (180 nM) |
| Comparator Or Baseline | 9-Deazainosine, Ki = 20 × 10⁻⁷ M (2,000 nM) |
| Quantified Difference | 11.1-fold lower Ki (higher affinity); ΔKi = 1.82 × 10⁻⁶ M |
| Conditions | Human erythrocyte lysate PNP; inosine as variable substrate; phosphate at fixed saturating concentration; competitive inhibition model |
Why This Matters
For procurement decisions, an 11.1-fold difference in target engagement means that selecting 9-deazainosine instead of 5'-deoxy-5'-iodo-9-deazainosine would require approximately 11-fold higher concentrations to achieve equivalent enzyme inhibition, leading to potential off-target effects, solubility challenges, and reduced assay sensitivity.
- [1] Stoeckler JD, Ryden JB, Parks RE Jr, Chu MY, Lim MI, Ren WY, Klein RS. Inhibitors of purine nucleoside phosphorylase: effects of 9-deazapurine ribonucleosides and synthesis of 5'-deoxy-5'-iodo-9-deazainosine. Cancer Res. 1986 Apr;46(4 Pt 1):1774-8. PMID: 3081256. View Source
